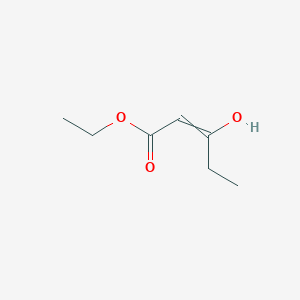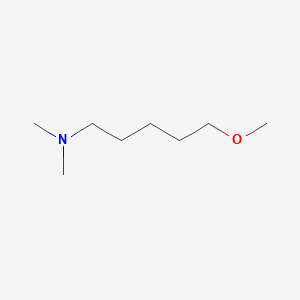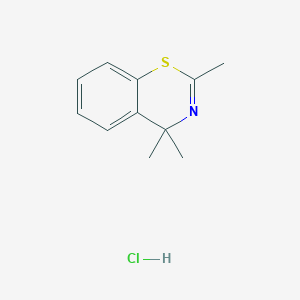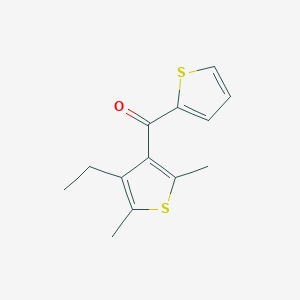![molecular formula C9H17Cl2NO B14612884 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride CAS No. 57357-71-8](/img/structure/B14612884.png)
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride is a chemical compound with the molecular formula C9H16ClNO It is a derivative of cyclohexane, featuring a chloro group and a methylamino group attached to the cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride typically involves the chlorination of 1-(methylamino)cyclohexane followed by the introduction of an ethanone group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures to ensure the selective chlorination of the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclohexyl derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclohexylamine.
Applications De Recherche Scientifique
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone
- 1-(Methylamino)cyclohexane
- Cyclohexanone
Uniqueness
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
57357-71-8 |
|---|---|
Formule moléculaire |
C9H17Cl2NO |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
2-chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c1-11-9(8(12)7-10)5-3-2-4-6-9;/h11H,2-7H2,1H3;1H |
Clé InChI |
KMKVBLYQOORKBH-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCCCC1)C(=O)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)

![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)


![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)


![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)


